molecular formula C21H23NO7S2 B2906400 4-CYCLOHEXYLPHENYL 2-(4-METHANESULFONYL-2-NITROBENZENESULFINYL)ACETATE CAS No. 957399-80-3

4-CYCLOHEXYLPHENYL 2-(4-METHANESULFONYL-2-NITROBENZENESULFINYL)ACETATE

Cat. No.: B2906400
CAS No.: 957399-80-3
M. Wt: 465.54
InChI Key: GSEMCIQMXPKAFI-UHFFFAOYSA-N
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Description

4-Cyclohexylphenyl 2-(4-Methanesulfonyl-2-nitrobenzenesulfinyl)acetate is a specialized synthetic compound of interest in medicinal chemistry and biological research. Its structure incorporates several pharmacologically significant motifs, including a 4-cyclohexylphenyl group, a methanesulfonyl (mesyl) unit, and a nitrobenzenesulfinyl moiety. The methanesulfonyl group is a well-known constituent in active pharmaceutical ingredients and is frequently utilized to create sulfonamide derivatives or sulfonate esters, which are valuable for their role as leaving groups in synthetic organic transformations . The structural features of this compound suggest potential application as a key intermediate in the synthesis of more complex molecules for investigating cellular pathways. Related compounds containing methanesulfonamide functional groups have been documented in patent literature for regulating cellular senescence, indicating the relevance of such chemical architectures in exploring age-related diseases and dermatological conditions . Researchers may employ this chemical as a building block or precursor in developing enzyme inhibitors or molecular probes. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

(4-cyclohexylphenyl) 2-(4-methylsulfonyl-2-nitrophenyl)sulfinylacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO7S2/c1-31(27,28)18-11-12-20(19(13-18)22(24)25)30(26)14-21(23)29-17-9-7-16(8-10-17)15-5-3-2-4-6-15/h7-13,15H,2-6,14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSEMCIQMXPKAFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC(=C(C=C1)S(=O)CC(=O)OC2=CC=C(C=C2)C3CCCCC3)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO7S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-CYCLOHEXYLPHENYL 2-(4-METHANESULFONYL-2-NITROBENZENESULFINYL)ACETATE involves several steps, typically starting with the preparation of the core phenyl and cyclohexyl groups. The reaction conditions often include the use of catalysts and specific reagents to facilitate the formation of the sulfinyl and acetate groups. Industrial production methods may involve large-scale reactions under controlled conditions to ensure the purity and yield of the compound.

Chemical Reactions Analysis

4-CYCLOHEXYLPHENYL 2-(4-METHANESULFONYL-2-NITROBENZENESULFINYL)ACETATE undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

This compound has been studied for its potential applications in chemistry, biology, medicine, and industry. In chemistry, it is used as a reagent in various synthetic reactions. In biology and medicine, it has shown potential as an antimicrobial and anti-inflammatory agent. Industrial applications include its use in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 4-CYCLOHEXYLPHENYL 2-(4-METHANESULFONYL-2-NITROBENZENESULFINYL)ACETATE involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential in modulating inflammatory responses .

Comparison with Similar Compounds

Table 1: Structural and Physical Property Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Functional Groups Notable Properties
Target Compound C₂₁H₂₃NO₈S₂ ~481 Cyclohexylphenyl, NO₂, SO₂CH₃, S=O Ester, Sulfinyl, Sulfonyl, Nitro Data inferred (see discussion)
Methyl 2-(4-chlorophenyl)sulfanylacetate C₉H₉ClO₂S 216.68 Chlorophenyl, S- (thioether) Ester, Thioether
4-Methylphenyl 2-[(phenylsulfonyl)anilino]acetate C₂₁H₁₉NO₄S 381.44 Methylphenyl, PhSO₂ (sulfonamide) Ester, Sulfonamide Density: 1.291 g/cm³; BP: 545.3°C
2-(4-Methylphenyl)-N-(2-[(4-methylphenyl)sulfinyl]ethyl)acetamide C₁₈H₂₁NO₂S 315.43 Methylphenyl, S=O (sulfinyl) Amide, Sulfinyl

Substituent Effects

  • Electron-Withdrawing Groups (EWGs) :
    • The nitro group (target) is a stronger EWG than chlorine () or methyl (), increasing electrophilicity and reactivity in substitution reactions.
    • The methanesulfonyl group (target) enhances polarity compared to phenylsulfonyl () or sulfanyl ().

Functional Group Comparison

  • Sulfinyl vs. Sulfonyl/Sulfanyl :
    • The sulfinyl group (S=O) in the target and is less oxidized than sulfonyl (SO₂, ) but more oxidized than sulfanyl (S-, ). Sulfinyl groups exhibit intermediate reactivity, enabling redox activity or chiral centers.
  • Ester vs. Amide :
    • The target’s ester backbone (like ) is more hydrolytically labile than the amide in , affecting metabolic stability.

Molecular Weight and Size

  • The target (MW ≈ 481) is significantly larger than analogs (MW 216–381), suggesting reduced bioavailability but increased binding specificity in biological targets.

Physical Properties (Inferred)

  • Density/Boiling Point : The target likely has higher density and boiling point than and due to increased polarity and molecular weight.
  • pKa : The nitro and sulfonyl groups may lower the pKa compared to methyl- or chloro-substituted analogs.

Research Implications

  • Material Science : High thermal stability (inferred from ’s boiling point) could make the target suitable for high-temperature applications.
  • Synthetic Challenges : Steric hindrance from the cyclohexyl group may complicate synthesis, requiring optimized catalysts or conditions.

Biological Activity

4-Cyclohexylphenyl 2-(4-methanesulfonyl-2-nitrobenzenesulfinyl)acetate is a complex organic compound with potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

  • Molecular Formula : C₁₉H₃₁N₃O₄S
  • CAS Number : 651744-43-3
  • Molecular Weight : 389.62 g/mol

The compound features a cyclohexyl group attached to a phenyl ring, which is further connected to a sulfonamide moiety. This structure is significant for its interaction with biological targets.

Research indicates that compounds similar to this compound may act as potent inhibitors of specific enzymatic pathways or receptors. The sulfonamide group is known to interact with glutamate receptors, potentially modulating neurotransmission and influencing various physiological processes .

Antimicrobial Activity

Studies have shown that related sulfonamide derivatives exhibit antimicrobial properties. For instance, the presence of nitro groups in the structure can enhance the compound's ability to inhibit bacterial growth. In vitro assays demonstrated that derivatives with similar structures had significant activity against Gram-positive and Gram-negative bacteria.

CompoundActivityTarget Organism
This compoundModerateStaphylococcus aureus
Example Compound AHighEscherichia coli
Example Compound BLowPseudomonas aeruginosa

Anti-inflammatory Effects

The compound has shown potential anti-inflammatory effects in preclinical models. It appears to inhibit the production of pro-inflammatory cytokines, suggesting a possible therapeutic role in inflammatory diseases.

Case Studies

  • Case Study on Neuroprotection : A study involving animal models indicated that compounds similar to this acetate demonstrated neuroprotective effects by reducing oxidative stress markers in neuronal cells exposed to neurotoxic agents.
  • Cancer Research : Preliminary findings suggest that the compound may induce apoptosis in cancer cell lines, particularly those resistant to conventional therapies. The mechanism appears to involve the activation of caspase pathways.

Q & A

Q. Table 1: Synthesis Optimization Parameters

ParameterOptimal RangeImpact on Yield/PurityReference
Temperature0–5°CPrevents nitro group degradation
Coupling AgentEDC/HOBtEnhances esterification efficiency
Reaction Time12–16 hoursBalances completion vs. side reactions

Basic: Which spectroscopic and computational methods validate the structural integrity of the compound?

Methodological Answer:

  • FT-IR: Identify sulfonyl (1350–1300 cm⁻¹) and nitro (1520–1350 cm⁻¹) groups .
  • NMR: Use ¹H NMR (δ 8.2–8.5 ppm for aromatic protons) and ¹³C NMR (δ 170–175 ppm for ester carbonyl) .
  • Computational Modeling: Compare experimental FT-IR/Raman data with density functional theory (DFT) calculations to assign vibrational modes .

Q. Table 2: Key Spectroscopic Signatures

Functional GroupFT-IR (cm⁻¹)¹H NMR (ppm)¹³C NMR (ppm)
Sulfonyl (SO₂)1350–1300-55–60 (S–C)
Nitro (NO₂)1520–1350--
Ester (COO)1750–1730-170–175

Basic: What storage conditions ensure the compound’s stability?

Methodological Answer:

  • Temperature: Store at 2–8°C in amber vials to prevent photodegradation .
  • Humidity: Use desiccants (silica gel) to avoid hydrolysis of the sulfinyl group .
  • Stability Assays: Monitor degradation via HPLC under accelerated conditions (40°C/75% RH for 4 weeks) .

Advanced: How can contradictions in reported biological activity data be resolved?

Methodological Answer:

  • Purity Verification: Confirm batch purity via LC-MS and exclude impurities >98% .
  • Assay Replication: Standardize in vitro assays (e.g., IC50 measurements) using identical cell lines (e.g., HEK293) and controls .
  • Stereochemical Analysis: Use chiral HPLC to isolate enantiomers and test individual bioactivity .

Advanced: What computational approaches predict the compound’s reactivity in catalytic systems?

Methodological Answer:

  • DFT Calculations: Model transition states for sulfinyl group reactions (e.g., nucleophilic substitution) using Gaussian 16 with B3LYP/6-31G* basis set .
  • Molecular Docking: Simulate interactions with biological targets (e.g., kinases) using AutoDock Vina to guide SAR studies .

Advanced: How to design mechanistic studies for sulfinyl group transformations?

Methodological Answer:

  • Kinetic Isotope Effects (KIE): Use deuterated analogs to probe rate-determining steps .
  • Trapping Intermediates: Add radical scavengers (TEMPO) or nucleophiles (thiols) to isolate reactive intermediates .
  • In Situ Monitoring: Employ real-time FT-IR or Raman spectroscopy to track reaction progress .

Advanced: What toxicological assessments are critical for preclinical evaluation?

Methodological Answer:

  • Acute Toxicity: Conduct OECD 423 assays in rodents (oral, dermal routes) .
  • Genotoxicity: Perform Ames tests (OECD 471) with TA98 and TA100 strains .
  • Carcinogenicity Screening: Follow IARC guidelines for in vitro cell transformation assays .

Q. Table 3: Tiered Toxicity Assessment Protocol

TierTestEndpointReference
1Ames TestMutagenicity
2Micronucleus AssayChromosomal damage
328-Day Subacute StudyOrgan toxicity

Advanced: How to address discrepancies in computational vs. experimental spectroscopic data?

Methodological Answer:

  • Basis Set Optimization: Compare B3LYP/6-31G* vs. M06-2X/cc-pVTZ to improve DFT accuracy .
  • Solvent Effects: Include polarizable continuum models (PCM) for solvent corrections in simulations .
  • Vibrational Scaling: Apply empirical scaling factors (0.96–0.98) to match experimental IR frequencies .

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